molecular formula C4H7NO5 B176739 2-Methyl-2-(nitrooxy)propanoic acid CAS No. 1617-35-2

2-Methyl-2-(nitrooxy)propanoic acid

Katalognummer B176739
CAS-Nummer: 1617-35-2
Molekulargewicht: 149.1 g/mol
InChI-Schlüssel: MSBKTJKUKRRTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(nitrooxy)propanoic acid, also known as M2NPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a nitric oxide donor, which means that it can release nitric oxide in a controlled manner, making it a useful tool for studying the effects of nitric oxide on biological systems.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(nitrooxy)propanoic acid involves the release of nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a critical role in various physiological processes, including the regulation of blood pressure, immune function, and neurotransmitter release. 2-Methyl-2-(nitrooxy)propanoic acid releases nitric oxide by breaking down in the presence of water, releasing nitric oxide and 2-methylpropanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-2-(nitrooxy)propanoic acid include the modulation of nitric oxide signaling pathways, the regulation of blood pressure, the modulation of immune function, and the regulation of neurotransmitter release. 2-Methyl-2-(nitrooxy)propanoic acid can also act as a vasodilator, relaxing blood vessels and increasing blood flow.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Methyl-2-(nitrooxy)propanoic acid in lab experiments is its ability to release nitric oxide in a controlled manner. This makes it a useful tool for studying the effects of nitric oxide on biological systems. However, one of the limitations of using 2-Methyl-2-(nitrooxy)propanoic acid is its instability in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research on 2-Methyl-2-(nitrooxy)propanoic acid. One area of research is the development of new therapeutic agents based on the nitric oxide releasing properties of 2-Methyl-2-(nitrooxy)propanoic acid. Another area of research is the study of the effects of nitric oxide on various physiological processes, including the regulation of blood pressure and immune function. Additionally, there is potential for the use of 2-Methyl-2-(nitrooxy)propanoic acid in the development of new imaging agents for various diseases, including cancer. Overall, the potential applications of 2-Methyl-2-(nitrooxy)propanoic acid in scientific research are vast, and further research is needed to fully understand its potential.

Synthesemethoden

The synthesis of 2-Methyl-2-(nitrooxy)propanoic acid involves the reaction of 2-methylpropanoic acid with nitric acid and sulfuric acid. The reaction yields 2-Methyl-2-(nitrooxy)propanoic acid as a colorless oil, which can be purified using various methods, including distillation, extraction, and chromatography.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(nitrooxy)propanoic acid has various scientific research applications, including the study of nitric oxide signaling pathways, the effects of nitric oxide on cardiovascular function, and the development of new therapeutic agents for various diseases. 2-Methyl-2-(nitrooxy)propanoic acid can be used to study the effects of nitric oxide on biological systems, including the regulation of blood pressure and the modulation of immune function.

Eigenschaften

CAS-Nummer

1617-35-2

Produktname

2-Methyl-2-(nitrooxy)propanoic acid

Molekularformel

C4H7NO5

Molekulargewicht

149.1 g/mol

IUPAC-Name

2-methyl-2-nitrooxypropanoic acid

InChI

InChI=1S/C4H7NO5/c1-4(2,3(6)7)10-5(8)9/h1-2H3,(H,6,7)

InChI-Schlüssel

MSBKTJKUKRRTOZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)O[N+](=O)[O-]

Kanonische SMILES

CC(C)(C(=O)O)O[N+](=O)[O-]

Synonyme

2-Methyl-2-(nitrooxy)propanoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.